molecular formula C17H15N B14227016 3-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile CAS No. 823227-96-9

3-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile

Cat. No.: B14227016
CAS No.: 823227-96-9
M. Wt: 233.31 g/mol
InChI Key: UDQJDORWHKYBBM-UHFFFAOYSA-N
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Description

3-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile is a chemical compound characterized by its unique structure, which includes a benzonitrile group attached to a dec-3-ene-1,5-diyn-1-yl chain. This compound is part of the enediyne family, known for their complex structures and significant biological activities, particularly in the field of antitumor antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile can be achieved through several methods. One common approach involves the intramolecular Sonogashira cross-coupling reaction. This method typically requires a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira cross-coupling reactions, optimized for higher yields and purity. The process would typically be carried out in a controlled environment to ensure the stability of the product and minimize any side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce more saturated hydrocarbons .

Scientific Research Applications

3-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile involves its ability to undergo cycloaromatization, forming reactive intermediates that can interact with biological molecules. These intermediates can cause DNA cleavage, leading to cell death, which is particularly useful in targeting cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene
  • 2-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile
  • 3-(Dec-3-ene-1,5-diyn-1-yl)pyridazine

Uniqueness

3-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile is unique due to its specific structure, which allows it to form highly reactive intermediates capable of DNA cleavage. This property makes it particularly valuable in the development of antitumor agents .

Properties

CAS No.

823227-96-9

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

3-dec-3-en-1,5-diynylbenzonitrile

InChI

InChI=1S/C17H15N/c1-2-3-4-5-6-7-8-9-11-16-12-10-13-17(14-16)15-18/h7-8,10,12-14H,2-4H2,1H3

InChI Key

UDQJDORWHKYBBM-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=CC#CC1=CC(=CC=C1)C#N

Origin of Product

United States

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